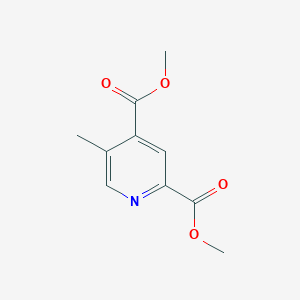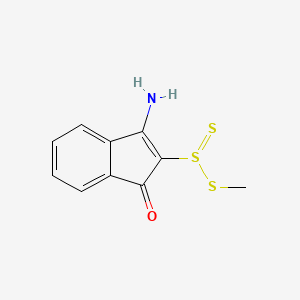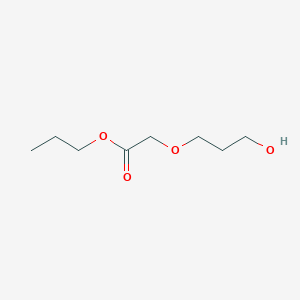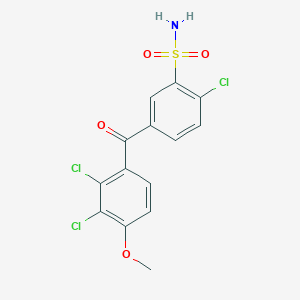
Dimethyl 5-methylpyridine-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-methylpyridine-2,4-dicarboxylate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 5-methylpyridine-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 5-methylpyridine-2,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-methylpyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl group on the pyridine ring can undergo halogenation, such as bromination, using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use NBS in the presence of an initiator like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: 5-methylpyridine-2,4-dicarboxylic acid.
Reduction: 5-methylpyridine-2,4-dimethanol.
Substitution: 5-bromomethylpyridine-2,4-dicarboxylate.
Applications De Recherche Scientifique
Dimethyl 5-methylpyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 5-methylpyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, in halogenation reactions, the compound undergoes free radical initiation, where the methyl group on the pyridine ring is substituted by a halogen atom. This process involves the formation of a radical intermediate, which then reacts with the halogenating agent to form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 5-methylpyridine-2,3-dicarboxylate: Similar in structure but differs in the position of the carboxylate groups.
Dimethyl 2,6-pyridinedicarboxylate: Another derivative with carboxylate groups at different positions on the pyridine ring.
Uniqueness
Dimethyl 5-methylpyridine-2,4-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the carboxylate groups affects the compound’s chemical behavior, making it suitable for specific synthetic and research purposes.
Propriétés
Numéro CAS |
90275-71-1 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
dimethyl 5-methylpyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO4/c1-6-5-11-8(10(13)15-3)4-7(6)9(12)14-2/h4-5H,1-3H3 |
Clé InChI |
MGZGJPNYNRTTKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)



![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)

![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
